

Application Notes and Protocols for FR167344 In Vivo Studies

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Compound of Interest

Compound Name: FR167344 free base

Cat. No.: B10774503

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies conducted on FR167344, a potent and orally active nonpeptide bradykinin B2 receptor antagonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory and analgesic potential of this compound.

Summary of In Vivo Efficacy

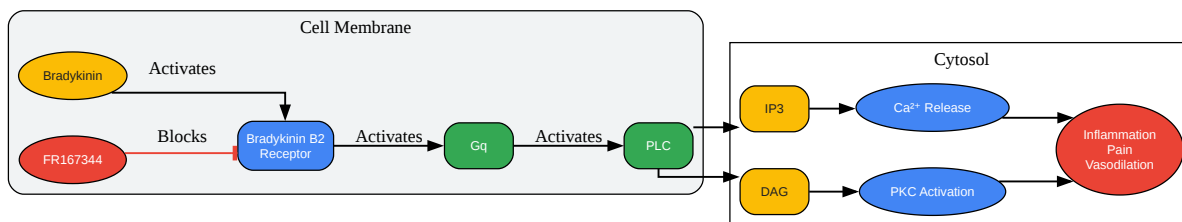
FR167344 has demonstrated significant efficacy in various animal models of inflammation and pain. The quantitative data from these studies are summarized below, highlighting the compound's potency when administered orally.

Animal Model	Species	Parameter	FR167344 ID ₅₀ (Oral)
Carrageenin-Induced Paw Edema	Rat	Inhibition of paw edema at 2 hours	2.7 mg/kg[1]
Kaolin-Induced Writhing	Mouse	Inhibition of writhing (10 min)	2.8 mg/kg[1]
Kaolin-Induced Writhing	Mouse	Inhibition of writhing (15 min)	4.2 mg/kg[1]
Caerulein-Induced Pancreatitis	Rat	Inhibition of pancreatic edema	13.8 mg/kg[1]
Caerulein-Induced Pancreatitis	Rat	Inhibition of increased blood amylase	10.3 mg/kg[1]
Caerulein-Induced Pancreatitis	Rat	Inhibition of increased blood lipase	7.4 mg/kg[1]

Mechanism of Action: Bradykinin B2 Receptor Antagonism

FR167344 exerts its pharmacological effects by selectively blocking the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[1] Bradykinin, a potent inflammatory mediator, activates B2R, leading to a cascade of intracellular signaling events that contribute to inflammation, vasodilation, increased vascular permeability, and pain. By antagonizing this receptor, FR167344 effectively mitigates these pathological processes.

The binding of bradykinin to the B2 receptor, which is coupled to Gq and Gi proteins, initiates downstream signaling.[2] Activation of Gq stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the multifaceted inflammatory response. FR167344 blocks the initial step of this cascade by preventing bradykinin from binding to its receptor.



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Bradykinin B2 Receptor Signaling Pathway

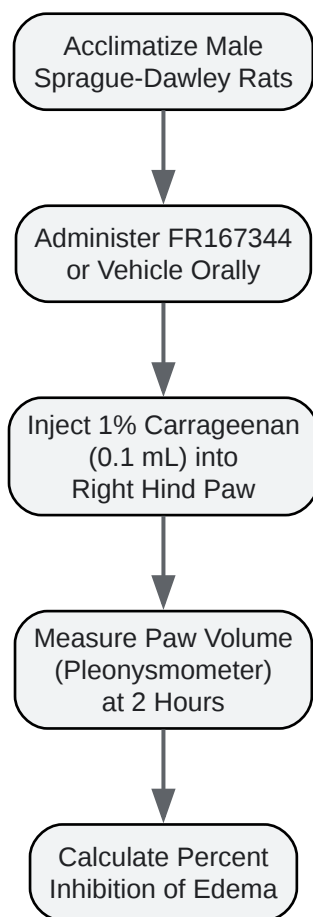
Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Carrageenin-Induced Paw Edema in Rats

This model is a widely used and reproducible model of acute inflammation.

Workflow:



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Carrageenin-Induced Paw Edema Workflow

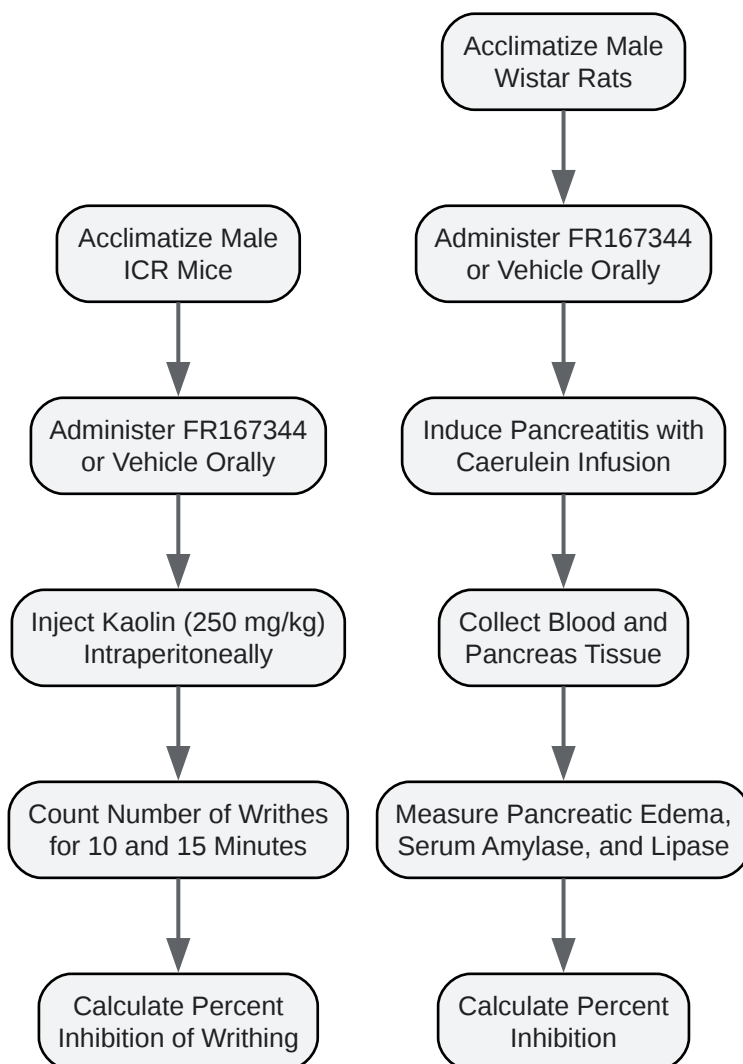
Protocol:

- Animals: Male Sprague-Dawley rats (n=10-11 per group) are used.
- Drug Administration: FR167344 or vehicle is administered orally.
- Induction of Edema: One hour after drug administration, 1% carrageenin (0.1 mL) is injected intraplantarly into the right hind paw.
- Measurement of Edema: Paw volume is measured using a plethysmometer at 2 hours after the carrageenin injection.
- Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group. The ID₅₀ value is then determined.

Kaolin-Induced Writhing in Mice

This model is used to assess the analgesic effects of compounds on visceral pain.

Workflow:



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References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
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